![molecular formula C13H13N5O3 B512531 3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285537-54-3](/img/structure/B512531.png)
3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C13H13N5O3 . It is also known by other names such as 5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide and (E)-3-methyl-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide .
Molecular Structure Analysis
The molecular weight of this compound is 287.27 g/mol . The InChI representation of the molecule isInChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+ . The canonical SMILES representation is CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)N+[O-] . Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.27 g/mol . It has a XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound is 287.10183929 g/mol . The topological polar surface area is 116 Ų . The compound has a heavy atom count of 21 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Recent studies highlight the importance of pyrazole derivatives in medicinal chemistry due to their wide range of biological activities. The synthesis of heterocyclic compounds, including pyrazole derivatives, utilizes diverse synthetic strategies to develop new compounds with potential applications in pharmaceuticals. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value as building blocks for synthesizing various classes of heterocyclic compounds and dyes. This versatile reactivity offers mild reaction conditions for generating cynomethylene dyes from a broad array of precursors, showcasing the potential of pyrazole derivatives in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Therapeutic Applications
Pyrazoline derivatives are recognized for their significant medicinal properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. Research into pyrazoline derivatives aims to elucidate their biological activities, facilitating the development of new therapeutic agents. For instance, the synthesis and medicinal perspective on methyl-linked pyrazoles have been explored, with findings indicating their potent scaffold for exhibiting a wide spectrum of biological activities. These studies underscore the pharmaceutical significance of pyrazole derivatives in generating new leads for drug development (Sharma et al., 2021).
Catalytic Applications and Chemical Transformations
The role of hybrid catalysts in the synthesis of pyrazoline derivatives, including 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, has been examined, highlighting the efficiency of various catalysts in facilitating these chemical transformations. This research provides valuable insights into the application of catalysts for developing lead molecules, emphasizing the catalytic versatility of pyrazoline derivatives in organic synthesis (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
5-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-8-7-12(16-14-8)13(19)17-15-9(2)10-3-5-11(6-4-10)18(20)21/h3-7H,1-2H3,(H,14,16)(H,17,19)/b15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAXEOMXHQQTE-OQLLNIDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

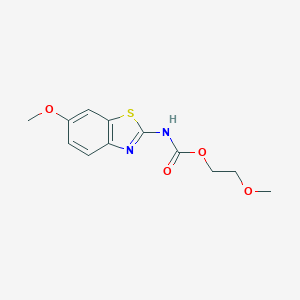
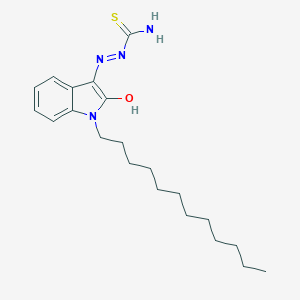

![3-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B512510.png)

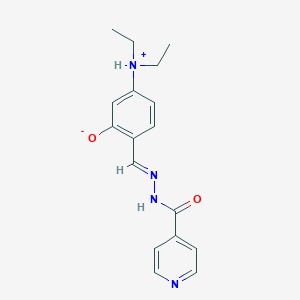
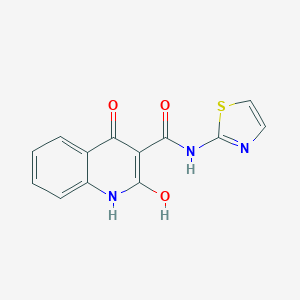

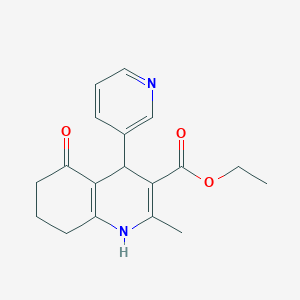
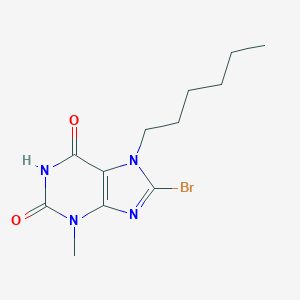
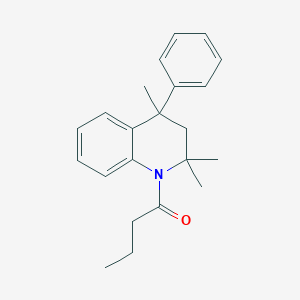

![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
